2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a phenyl group, a pyrrolidine ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of pyrrolidine with phenylacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethan-1-ol moiety. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetone, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: Similar structure but lacks the hydrochloride salt form.
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one: Contains a ketone group instead of an alcohol.
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one): A synthetic cathinone with different pharmacological properties.
Uniqueness
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, focusing on antibacterial, antifungal, and antiproliferative activities.
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
- CAS Number : 1214020-17-3
Antibacterial Activity
Research has shown that compounds with pyrrolidine structures exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives of pyrrolidine can inhibit the growth of various pathogenic bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Bacterial Strain |
---|---|---|
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |
2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |
1,3-Dipyrrolidinobenzene | No activity | - |
The compounds listed above show varying degrees of effectiveness against common bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies indicate that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Fungal Strain |
---|---|---|
Compound A | 0.0048 | Candida albicans |
Compound B | 0.0098 | Aspergillus niger |
These findings suggest that modifications to the pyrrolidine structure can enhance antifungal efficacy, making these compounds potential candidates for antifungal drug development .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation in cancerous cells.
Case Study: HeLa Cells
In a study assessing the antiproliferative activity against HeLa cells (cervical cancer), the compound exhibited significant inhibition with an IC50 value indicating effective concentration levels required to reduce cell viability by 50% .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within bacterial and fungal cells as well as cancer cells. The presence of the pyrrolidine ring is crucial for its bioactivity, likely due to its ability to facilitate interactions with cellular membranes or specific receptors involved in cell signaling pathways .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-phenyl-1-pyrrolidin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12(11-7-4-8-13-11)9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9H2;1H |
InChI Key |
HZGDZBACKOMMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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